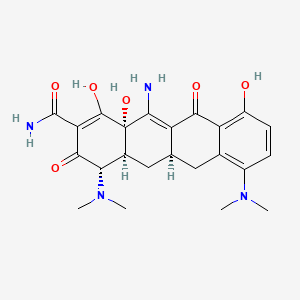
12-氨基米诺环素
描述
12-Amino Minocycline is a derivative of Minocycline, a second-generation tetracycline antibiotic Minocycline itself is known for its broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria
科学研究应用
12-Amino Minocycline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing novel tetracycline derivatives.
Biology: Studied for its interactions with bacterial ribosomes and its potential to overcome antibiotic resistance.
Medicine: Investigated for its antibacterial properties and potential use in treating infections caused by resistant bacteria.
Industry: Utilized in the development of new antibiotics and as a reference compound in analytical studies
作用机制
Target of Action
12-Amino Minocycline, a derivative of the tetracycline antibiotic Minocycline , primarily targets bacterial cells. It is active against both gram-negative and gram-positive bacteria . The drug enters bacterial cells through OmpF and OmpC porins by coordinating with cations like magnesium .
Mode of Action
Once inside the bacterial cell, 12-Amino Minocycline prevents aminoacyl-tRNA from binding to the 30S ribosomal subunit . This inhibition disrupts protein synthesis, thereby inhibiting bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by 12-Amino Minocycline is bacterial protein synthesis. By inhibiting this pathway, the compound disrupts essential bacterial functions, leading to the cessation of growth and multiplication . Additionally, it has been suggested that Minocycline can suppress microglia activity and reduce inflammatory cytokine levels .
Pharmacokinetics
The pharmacokinetics of 12-Amino Minocycline would be expected to be similar to that of Minocycline. Minocycline, a second-generation tetracycline, is more reliably absorbed orally than the first-generation tetracyclines . It is generally given 2-4 times daily, indicating a short duration of action .
Result of Action
The primary result of 12-Amino Minocycline’s action is the inhibition of bacterial growth. By disrupting protein synthesis, the compound prevents bacteria from growing and multiplying . Additionally, Minocycline has shown promise in pre-clinical animal models and early phase clinical trials for a variety of psychiatric disorders . It has been shown to reduce depressive-like behavior in animals and humans .
Action Environment
The action of 12-Amino Minocycline can be influenced by environmental factors such as the presence of divalent and trivalent metal ions like Ca 2+, Mg 2+, Zn 2+, Fe 2+ and Fe 3+ . These ions can form chelates with the tetracycline ring, inhibiting the calcium influx through NMDA responsive glutamate receptors . This suggests that the neuroprotective action of Minocycline against excitotoxicity may be influenced by the presence of these ions .
生化分析
Biochemical Properties
12-Amino Minocycline, like other tetracyclines, is known to have a broad spectrum of activity against both gram-negative and gram-positive bacteria . It exerts its antibacterial action by attaching to the smaller subunit of prokaryotic ribosomes (30S) and inhibiting the translation process .
Cellular Effects
Minocycline has shown therapeutic promise in pre-clinical animal models and early phase clinical trials for a variety of psychiatric disorders . It has been shown to suppress microglia activity, reduce inflammatory cytokine levels, and ameliorate depressive-like behavior in animals and humans . These effects suggest that 12-Amino Minocycline may have similar cellular effects.
Molecular Mechanism
The molecular mechanism of 12-Amino Minocycline is likely similar to that of minocycline. Minocycline’s anti-bacterial action is exerted through its attachment to the smaller subunit of prokaryotic ribosome (30S), inhibiting the translation process . It also exerts anti-apoptotic action by inhibiting the intrinsic and extrinsic pathways of apoptosis .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of 12-Amino Minocycline in laboratory settings are limited, minocycline has been studied extensively. For instance, minocycline has been shown to reduce neuroinflammation but does not ameliorate neuron loss in a mouse model of neurodegeneration .
Dosage Effects in Animal Models
Minocycline has shown neuroprotective effects in various animal models of neurological diseases .
Metabolic Pathways
Minocycline is known to interact with various enzymes and cofactors, suggesting that 12-Amino Minocycline may have similar interactions .
Transport and Distribution
Minocycline is almost completely absorbed (95–100%), mainly in the stomach, duodenum, and jejunum . Given its high lipophilicity, it can cross the blood-brain barrier and enter the central nervous system . It’s plausible that 12-Amino Minocycline shares similar transport and distribution properties.
Subcellular Localization
Given the ability of minocycline to cross the blood-brain barrier , it’s plausible that 12-Amino Minocycline may also localize within the central nervous system.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 12-Amino Minocycline typically involves the nitration of Minocycline to produce 12-nitro Minocycline, followed by reduction to yield 12-Amino Minocycline. The nitration process is carried out using a nitrating agent at low temperatures, and the reduction is performed in the presence of a catalyst .
Industrial Production Methods: Industrial production of 12-Amino Minocycline follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques.
化学反应分析
Types of Reactions: 12-Amino Minocycline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon or platinum.
Substitution: Electrophiles like acyl chlorides or sulfonyl chlorides.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: 12-Amino Minocycline.
Substitution: Various substituted derivatives depending on the electrophile used.
相似化合物的比较
Minocycline: The parent compound, known for its broad-spectrum antibacterial activity.
Tigecycline: A glycylcycline derivative with enhanced activity against resistant bacteria.
Omadacycline: An aminomethylcycline with a similar antibacterial spectrum to Tigecycline.
Eravacycline: A fluorocycline with potent activity against multi-drug resistant bacteria.
Uniqueness: 12-Amino Minocycline stands out due to its enhanced chemical reactivity and potential for further modification. The presence of the amino group at the 12th position allows for unique substitution reactions, making it a valuable compound for developing new antibiotics .
属性
IUPAC Name |
(4S,4aS,5aR,12aS)-12-amino-4,7-bis(dimethylamino)-1,10,12a-trihydroxy-3,11-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O6/c1-26(2)12-5-6-13(28)15-10(12)7-9-8-11-17(27(3)4)19(30)16(22(25)32)21(31)23(11,33)20(24)14(9)18(15)29/h5-6,9,11,17,28,31,33H,7-8,24H2,1-4H3,(H2,25,32)/t9-,11-,17-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGBAEYXBOZLAL-KVUCHLLUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=O)C3=C(C2(C(=C(C1=O)C(=O)N)O)O)N)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=O)C3=C([C@@]2(C(=C(C1=O)C(=O)N)O)O)N)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00715703 | |
| Record name | (4S,4aS,5aR,12aS)-12-Amino-4,7-bis(dimethylamino)-1,10,12a-trihydroxy-3,11-dioxo-3,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00715703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864073-42-7 | |
| Record name | (4S,4aS,5aR,12aS)-12-Amino-4,7-bis(dimethylamino)-1,10,12a-trihydroxy-3,11-dioxo-3,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00715703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



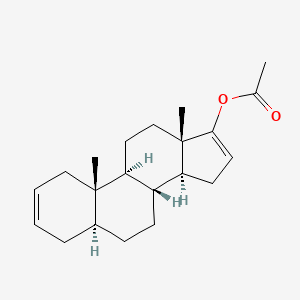
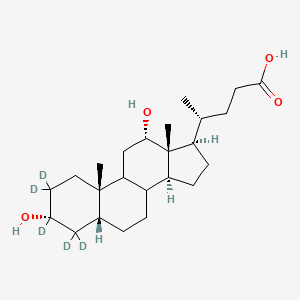
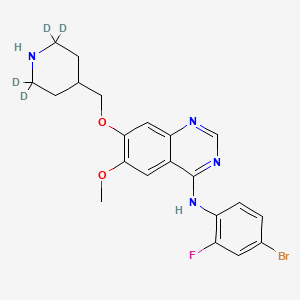
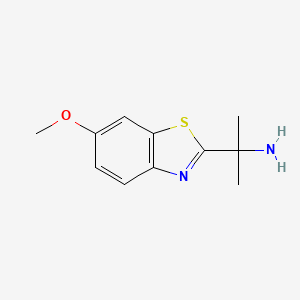
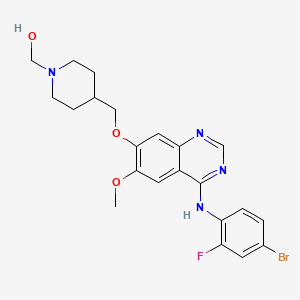
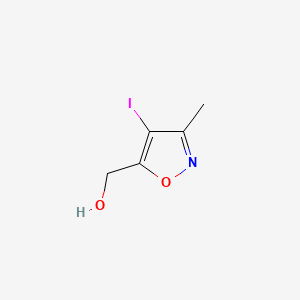

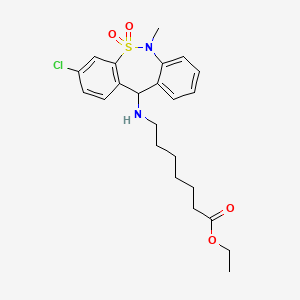
![7-[(3-Chloro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11(6H)-ylidene)amino]heptanoic Acid](/img/structure/B584759.png)
![(1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B584760.png)
